molecular formula C23H24N4O B11310388 N-(4-ethoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(4-ethoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11310388
M. Wt: 372.5 g/mol
InChI Key: FIBCQMMYROOYAH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core with various substituents, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with β-diketones under acidic or basic conditions.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate is then reacted with suitable aldehydes or ketones in the presence of a catalyst to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of substituents:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H24N4O/c1-5-28-20-11-9-19(10-12-20)25-21-14-16(3)24-23-17(4)22(26-27(21)23)18-8-6-7-15(2)13-18/h6-14,25H,5H2,1-4H3

InChI Key

FIBCQMMYROOYAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC=CC(=C4)C)C)C

Origin of Product

United States

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